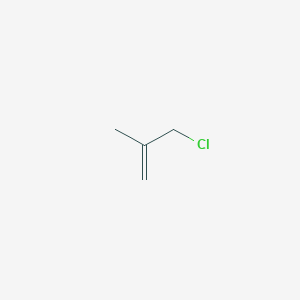

3-Chloro-2-methylpropene

Vue d'ensemble

Description

3-Chloro-2-methylpropene (CMP; CAS No. 563-47-3), also known as methallyl chloride or 3-chloroisobutylene, is a volatile, flammable organochlorine compound with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol . It is a colorless to yellowish liquid with a boiling point of 72.17°C, a flashpoint of -12°C, and a density of 0.928 g/cm³ at 20°C . The compound is insoluble in water but miscible with organic solvents such as acetone, ethanol, and ether .

CMP is primarily used as a chemical intermediate in synthesizing carbofuran (a carbamate insecticide), herbicides, plastics, pharmaceuticals, and additives for textiles and perfumes . It also serves as a reactant in cyclobutanone synthesis and polymerization reactions . However, CMP is highly reactive, undergoing vigorous reactions with oxidizers, strong bases, and water at elevated temperatures . Its decomposition releases toxic fumes, including hydrogen chloride .

Chronic exposure in rats and mice induces forestomach hyperplasia, squamous cell papillomas, and carcinomas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpropene is typically synthesized through the chlorination of isobutene. The reaction involves the addition of chlorine to isobutene, resulting in the formation of this compound. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions .

Industrial Production Methods: In industrial settings, isobutene and liquid chlorine are vaporized and then mixed in a reactor. The reaction mixture is then passed through a series of condensers and absorbers to remove by-products such as hydrogen chloride. The final product, this compound, is obtained through distillation, achieving a purity of 95-98% .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-2-methylpropene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Polymerization: It can undergo polymerization to form polymers.

Common Reagents and Conditions:

Substitution: Common nucleophiles include hydroxide ions, ammonia, and amines.

Addition: Electrophiles such as hydrogen halides and halogens are used.

Polymerization: Catalysts like aluminum chloride and boron trifluoride are employed.

Major Products:

Substitution: Products include alcohols, amines, and ethers.

Addition: Products include halogenated alkanes.

Polymerization: Products include various polymers used in plastics.

Applications De Recherche Scientifique

Chemical Properties and Production

3-Chloro-2-methylpropene is produced primarily through the chlorination of isobutylene. It is commercially available in purities ranging from 95% to 98% and is produced by several companies globally, including those in the United States, China, Germany, and Japan . The compound has a clear liquid appearance with a density of 0.93 g/cm³ at 20 °C, a flash point of -10 °C, and is classified as highly flammable and corrosive .

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various chemicals:

- Pharmaceuticals: It is involved in the production of several pharmaceutical compounds .

- Plastics: The compound is utilized in manufacturing plastics and polymers through cationic polymerization processes .

- Herbicides: It plays a role in synthesizing carbofuran and other herbicides, contributing to agricultural productivity .

Agricultural Uses

Historically, this compound has been used as an insecticide and grain fumigant:

- Fumigation: It has been employed to control pests such as the maize weevil in grain storage, particularly in developing countries. Its efficacy as a fumigant was promoted during the 1970s, with reported success in controlling pest populations .

- Toxicological Studies: Research has indicated potential toxic effects associated with its use, leading to investigations into its carcinogenic properties. Studies on Fischer 344/N rats revealed increased incidences of tumors when exposed to high doses of the compound .

Case Study 1: Toxicology Studies

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of technical-grade this compound. The study involved administering varying doses to rats over an extended period. Results indicated dose-related increases in forestomach neoplasms among treated groups, highlighting the compound's potential health risks .

Case Study 2: Polymerization Research

Research exploring the polymerization of oxirane derivatives using organotin phosphate condensates demonstrated that this compound can initiate cationic polymerization reactions effectively. This application underscores its importance in developing new materials with specific properties for industrial use .

Mécanisme D'action

The mechanism of action of 3-chloro-2-methylpropene involves its reactivity with various chemical species. For example, in the atmosphere, it reacts with hydroxyl radicals, leading to the formation of chlorinated products such as chloroacetone and formyl chloride. These reactions are initiated by the addition of hydroxyl radicals to the double bond of this compound, forming intermediate adducts that further react with other atmospheric oxidants .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

1-Chloro-2-methylpropene (DMVC; CAS No. 513-37-1)

- Structural Differences : DMVC is a positional isomer of CMP, with the chlorine atom at the terminal carbon instead of the internal carbon .

- Metabolism and Toxicity: DMVC is metabolized faster than CMP in rats, with 30% exhaled unchanged compared to 7% for CMP . DMVC induces nasal and oral cavity tumors in rats, unlike CMP, likely due to prolonged local exposure from incomplete metabolism . Both compounds cause forestomach neoplasms in rodents, but DMVC exhibits higher genotoxicity in standard assays .

Allyl Chloride (3-Chloropropene; CAS No. 107-05-1)

- Reactivity and Applications : Allyl chloride is a simpler analogue used in epoxy resins and pharmaceuticals. Unlike CMP, it lacks a methyl group, reducing steric hindrance and altering reaction pathways .

3-Chloro-1-butene (CAS No. 563-52-0)

- Electrochemical Behavior: In electrocarboxylation with CO₂, 3-chloro-1-butene yields a mixture of 3-pentenoic acid and 2-methyl-3-butenoic acid, whereas CMP produces only methyl-3-butenoic acid. This highlights CMP's regioselectivity due to its branched structure .

Physicochemical and Toxicological Comparison

Mechanistic Differences

- Metabolic Pathways: CMP forms a mercapturic acid conjugate as its primary metabolite, while DMVC produces a unique thioether metabolite (2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid) . CMP’s slower clearance in rats may prolong contact with the forestomach epithelium, explaining its site-specific carcinogenicity .

- Genotoxicity: CMP induces chromosomal aberrations and sister chromatid exchanges (SCE) in mammalian cells, even without metabolic activation . DMVC’s genotoxicity cannot fully account for CMP’s effects, as shown by comparative micronucleus assays .

Research Findings and Implications

- Carcinogenicity Studies: In a 103-week gavage study, CMP (75–150 mg/kg in rats; 100–200 mg/kg in mice) caused dose-dependent forestomach lesions and carcinomas, with metastasis observed in mice .

- Regulatory Status: The European Commission limits DMVC and CMP impurities to 0.2 g/kg in commercial products like 1-methylcyclopropene . IARC emphasizes the need for human epidemiological data to refine CMP’s carcinogenic classification .

Activité Biologique

3-Chloro-2-methylpropene (C4H7Cl) is a chlorinated hydrocarbon that has been studied for its biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals. Understanding its biological effects is critical for assessing its safety and regulatory status.

- Molecular Formula : C4H7Cl

- Molecular Weight : 90.55 g/mol

- CAS Number : 563-00-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including mutagenicity and potential carcinogenic effects. The following sections detail experimental findings regarding its toxicity, mutagenicity, and carcinogenicity.

Animal Studies

-

Carcinogenicity in Rodents :

- In a study involving B6C3F1 mice, groups were administered this compound at doses of 0, 100, or 200 mg/kg body weight (bw) for 103 weeks. Histopathological evaluations revealed a dose-related increase in forestomach neoplasms, particularly squamous-cell papillomas (3/49 controls vs. 19/49 at low dose, p < 0.001) and 30/49 at high dose .

- Similarly, Fischer 344/N rats showed increased incidences of squamous-cell papillomas in the forestomach with high-dose treatment (1/50 controls vs. 30/48 at high dose, p < 0.001) .

- Survival Rates :

Mutagenicity Tests

This compound has been shown to be mutagenic in various assays:

- It was mutagenic to Salmonella typhimurium strains TA100 and TA1537, indicating its ability to induce mutations both with and without metabolic activation .

- In Drosophila melanogaster, exposure led to somatic recombination, suggesting genetic alterations due to the compound .

The biological activity of this compound can be attributed to its ability to induce DNA damage:

- Chromosomal Aberrations : Induction of chromosomal aberrations and sister chromatid exchanges were observed in Chinese hamster ovary cells exposed to the compound .

- Tissue Distribution : Following administration, the compound was rapidly absorbed and distributed primarily to the forestomach, liver, and kidneys . Approximately 82% of a single dose was eliminated within 24 hours, with significant amounts found in urine and exhaled air as carbon dioxide .

Case Studies

| Study Type | Organism | Dose (mg/kg bw) | Duration (weeks) | Key Findings |

|---|---|---|---|---|

| Carcinogenicity | B6C3F1 Mice | 0, 100, 200 | 103 | Increased forestomach neoplasms |

| Carcinogenicity | Fischer 344/N Rats | 0, 75, 150 | 103 | Dose-dependent squamous-cell papillomas |

| Mutagenicity | Salmonella typhimurium | N/A | N/A | Positive mutation results with/without activation |

| Genetic Recombination | Drosophila melanogaster | N/A | N/A | Induction of somatic recombination |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-chloro-2-methylpropene, and how are they experimentally determined?

- Answer : Critical properties include molecular formula (C₄H₇Cl), molecular weight (90.55 g/mol), boiling point (72.4°C), density (0.9 g/cm³), and flash point (-10.0°C) . These are determined via gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for melting point, and dynamic vapor pressure measurements for volatility . Polarimetry or refractive index measurements (e.g., n²⁰/D = 1.4276) aid in structural confirmation .

Q. How is this compound synthesized, and what are common impurities?

- Answer : It is synthesized via substitutive chlorination of isobutylene, often using catalysts like FeCl₃. Commercial batches may contain ≤5% dimethylvinyl chloride as an impurity, necessitating purification via fractional distillation or preparative GC . Quality control involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm absence of undesired isomers (e.g., 1-chloro-2-methylpropene) .

Q. What are the acute toxicological effects of this compound in rodent models?

- Answer : Acute exposure in rats and mice induces liver and kidney necrosis, with LD₅₀ values ~250 mg/kg (oral). Forestomach hyperplasia is observed at subchronic doses (50–100 mg/kg/day). Study designs typically include histopathology, serum biochemistry (ALT/AST for hepatotoxicity), and renal function markers (creatinine, BUN) .

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its toxicity profile?

- Answer : In rats, it is rapidly absorbed and metabolized to a mercapturic acid conjugate (detected via LC-MS) and exhaled as CO₂, suggesting glutathione-mediated detoxification. Comparative studies using cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) can clarify metabolic activation mechanisms .

Q. What analytical methods are suitable for detecting trace this compound in environmental samples?

- Answer : Air sampling with Tenax® sorbent cartridges followed by thermal desorption-GC-MS achieves a detection limit of 62 ng/m³. For water, solid-phase microextraction (SPME) paired with GC-electron capture detection (ECD) enhances sensitivity . Method validation requires spike-recovery experiments and matrix-matched calibration .

Q. How can contradictions in genotoxicity data for this compound be resolved?

- Answer : While it induces chromosomal aberrations in Chinese hamster ovary cells (±S9 metabolic activation), micronucleus assays in mice are negative. Discrepancies may arise from impurity interference (e.g., 1-chloro-2-methylpropene) or tissue-specific effects. Parallel testing of purified and technical-grade material under identical conditions is recommended .

Q. What regulatory considerations apply to handling this compound in laboratory settings?

- Answer : Classified as a Group 3 carcinogen (IARC) and IIIB suspect carcinogen (Germany), it requires explosion-proof equipment (due to flammability, H225) and PPE (nitrile gloves, fume hoods). Occupational exposure limits are undefined, but biological monitoring of urinary mercapturate metabolites is advised .

Q. What gaps exist in current research on this compound’s chronic effects?

- Answer : Limited human data and unclear mechanisms for forestomach tumorigenesis (observed in rodents) warrant in vitro models (e.g., 3D organoids) to study epithelial hyperplasia progression. Multi-omics approaches (transcriptomics, metabolomics) could identify biomarkers for long-term exposure .

Q. Methodological Notes

- Experimental Design : For carcinogenicity studies, use F344/N rats and B6C3F1 mice with gavage administration (corn oil vehicle). Include control groups for spontaneous tumor rates and dose-response analysis (e.g., 0, 25, 50, 100 mg/kg/day) .

- Data Interpretation : Confounders like impurity content (e.g., 5% dimethylvinyl chloride in technical-grade material) must be reported. Use statistical tools (e.g., Kaplan-Meier survival analysis) for tumor incidence comparisons .

Propriétés

IUPAC Name |

3-chloro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAOPZTJOUYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl, Array | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020279 | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c. | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor) | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO STRAW-COLORED LIQUID | |

CAS No. |

563-47-3 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylprop-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9X1C3I3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -112 °F (NTP, 1992), < -80 °C, -80 °C | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.